molecular formula C13H17N3O3S B2786318 N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448058-29-4

N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2786318
CAS No.: 1448058-29-4
M. Wt: 295.36
InChI Key: UHUZAUZOWJFSLX-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small molecule featuring a sulfonamide functional group linked to a methylated imidazole core, further substituted with a 3-hydroxy-3-phenylpropyl chain. This structure places it within a class of compounds of significant interest in medicinal chemistry and drug discovery. Sulfonamides are a privileged scaffold in pharmacology, known for their ability to interact with a diverse range of enzyme active sites and biological targets . The imidazole ring is a common pharmacophore found in many biologically active molecules, and its combination with a sulfonamide group creates a versatile chemical entity for probing novel biological mechanisms . Compounds with imidazole-sulfonamide architectures are frequently investigated as potent inhibitors of key disease-relevant proteins. Research on analogous structures has demonstrated promising activity as inhibitors of epigenetic targets like BRD4, which is a validated target in oncology for conditions such as acute myeloid leukemia . Furthermore, similar sulfonamide-based compounds are being actively explored for their role in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory and neurodegenerative diseases . The specific substitution pattern of this compound, including the hydroxy-phenylpropyl group, suggests potential for optimized target binding and pharmacokinetic properties, making it a valuable tool for researchers in hit-to-lead optimization campaigns. This product is provided for research purposes only. It is intended for use by qualified scientists in controlled laboratory environments for in vitro or ex vivo experimental applications. This compound is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-16-9-13(14-10-16)20(18,19)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUZAUZOWJFSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound shares structural and synthetic similarities with other 1-methyl-1H-imidazole-4-sulfonamide derivatives. Below is a comparative analysis based on substituent variations, synthesis methods, and analytical characterization:

Structural Analogues and Substituent Effects
Compound Substituents Key Structural Features Synthesis Yield
Target Compound 3-Hydroxy-3-phenylpropyl Hydroxyl group enhances hydrophilicity; phenyl group provides aromatic stacking potential. Not reported
2e () Pyrimidinyl-piperidinylmethyl and 4-cyanophenyl groups Bulky substituents may enhance target binding; pyrimidine introduces hydrogen-bonding. 61%
3a () Benzyl and 4-cyanophenyl groups Benzyl group increases lipophilicity; cyano group stabilizes π-π interactions. 65%
11a/11d () Cyclohexyl/piperidinyl and benzyl groups Cyclohexyl substituents improve conformational rigidity; tert-butoxycarbonyl enhances stability. 55–70% (estimated)

Key Observations :

  • The target compound’s 3-hydroxy-3-phenylpropyl chain balances hydrophilicity and aromaticity, contrasting with analogs like 3a (benzyl) and 11a (cyclohexyl), which prioritize lipophilicity and rigidity .
  • Substituents such as pyrimidinyl (in 2e ) or tert-butoxycarbonyl (in 11d ) are tailored for specific enzyme interactions (e.g., farnesyltransferase inhibition) .

Comparison :

  • The target compound’s hydroxyl group may complicate purification compared to lipophilic analogs (e.g., 3a ), requiring polar solvent systems.
  • High-resolution mass spectrometry (HRMS) and NMR are standard for structural confirmation across all analogs .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide, and how is purity ensured?

The synthesis typically involves coupling reactions between primary alcohols (e.g., 3-hydroxy-3-phenylpropanol) and secondary sulfonamide intermediates via nucleophilic substitution or reductive amination. For example, coupling under Mitsunobu conditions or using activating agents like EDCI/HOBt is common. Purification is achieved via flash chromatography with solvent systems such as CH₂Cl₂/MeOH/NH₄OH (19:7:1), followed by analytical validation using HPLC (≥95% purity) and HRMS for mass confirmation . Structural integrity is confirmed by ¹H/¹³C NMR to resolve peaks corresponding to the imidazole sulfonamide (δH ~6.8–7.0 ppm) and hydroxypropyl moieties (δH ~3.5–4.0 ppm) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally analogous sulfonamide derivatives?

Discrepancies in activity data (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from differences in assay conditions (pH, cofactors) or structural nuances. For example, substituents on the phenyl or imidazole ring (e.g., cyanophenyl vs. methoxyphenyl) can alter target binding. To address this:

  • Perform comparative SAR studies using analogs with systematic substitutions (e.g., compared compounds with cyclohexyl vs. cyclopentyl groups).
  • Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity differences .
  • Re-examine synthesis protocols to rule out impurities (e.g., HPLC-MS tracking of byproducts) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the imidazole (δC ~136–142 ppm for sulfonamide-attached carbons) and hydroxypropyl chain (δC ~65–70 ppm for hydroxyl-bearing carbon) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., [C₁₉H₂₃N₃O₃S + H]⁺ = 366.1582) .
  • HPLC : Use reverse-phase C18 columns with dual mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time reproducibility .

Advanced: What strategies are used to elucidate the mechanism of action against Plasmodium falciparum or other protozoan targets?

For antiparasitic activity (e.g., farnesyltransferase inhibition in malaria):

  • Enzyme inhibition assays : Measure IC₅₀ using recombinant PfFTase vs. human FTase to confirm selectivity (e.g., reported >100-fold selectivity for Plasmodium FTase).
  • Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in infected erythrocytes .
  • Molecular docking : Align the compound into PfFTase’s active site (e.g., PDB 3KMM) to identify key interactions (e.g., hydrogen bonds with Aspβ94) .

Basic: How is the compound’s stability assessed under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC quantification of intact compound.
  • Plasma stability : Incubate in human plasma (37°C, 1–6 hours) and precipitate proteins with acetonitrile before analysis .
  • Light/thermal stability : Store at 25°C/60% RH or 40°C/75% RH for 4 weeks, monitoring degradation via TLC or NMR .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility (>50 µM), and CYP450 inhibition risk.
  • Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to flag labile sites (e.g., hydroxylpropyl oxidation) .
  • Permeability : Apply PAMPA assays or Caco-2 models to optimize logD (1.5–2.5) for blood-brain barrier penetration if targeting CNS parasites .

Basic: What in vitro assays are recommended for initial biological screening?

  • Antiparasitic activity : SYBR Green-based growth inhibition assays against P. falciparum 3D7 strain (IC₅₀ <1 µM is promising) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices (>10 is ideal) .
  • Enzyme inhibition : Fluorescence-based FTase assays using dansyl-GCVLS substrate .

Advanced: How do structural modifications (e.g., substituent variations) impact target selectivity?

  • Case study : Replacing the phenyl group with a pyridyl moiety ( ) increased PfFTase inhibition 10-fold but reduced human FTase activity.
  • Electrostatic effects : Electron-withdrawing groups (e.g., -CN) on the phenyl ring enhance binding to PfFTase’s hydrophobic pocket .
  • Steric effects : Bulky substituents (e.g., tert-butyl) on the imidazole reduce off-target binding to human carbonic anhydrase .

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